Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate
Overview
Description
Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate is a chemical compound with the molecular formula C12H9F2NO3 and a molecular weight of 253.2 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate typically involves the reaction of 6,7-difluoro-4-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
6,7-difluoroquinoline-2-carboxylate: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-methoxyquinoline-2-carboxylate: Does not have the fluoro substituents, leading to different chemical properties.
Methyl quinoline-2-carboxylate: Lacks both the methoxy and fluoro groups, resulting in a simpler structure.
Uniqueness: Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate is unique due to the presence of both methoxy and fluoro groups, which enhance its chemical reactivity and potential biological activity. These substituents can influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-17-11-5-10(12(16)18-2)15-9-4-8(14)7(13)3-6(9)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFJCTNECVUAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC(=C(C=C21)F)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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